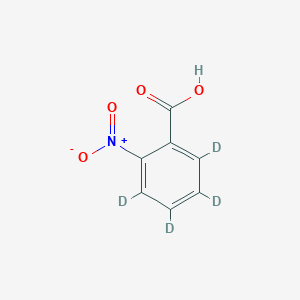

2-Nitrobenzoic-D4 acid

描述

2-Nitrobenzoic-D4 acid is a deuterated derivative of 2-nitrobenzoic acid, where four hydrogen atoms are replaced with deuterium isotopes. This substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a stable isotopic tracer, particularly in pharmacokinetic and metabolic studies. These deuterated compounds are critical in analytical chemistry for minimizing background interference and improving detection sensitivity.

属性

分子式 |

C7H5NO4 |

|---|---|

分子量 |

171.14 g/mol |

IUPAC 名称 |

2,3,4,5-tetradeuterio-6-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |

InChI 键 |

SLAMLWHELXOEJZ-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.

化学反应分析

Types of Reactions

2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

Esterification: Alcohols and acid catalysts such as sulfuric acid are used.

Decarboxylation: High temperatures, typically above 180°C, are required.

Major Products

Reduction: 2-Aminobenzoic-D4 acid

Esterification: Various esters of this compound

Decarboxylation: Nitrobenzene-D4

科学研究应用

2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:

Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

Biology: In studies involving enzyme kinetics and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.

Industry: In the production of dyes, pigments, and other chemical intermediates.

作用机制

The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.

相似化合物的比较

Structural and Isotopic Variants

Non-Deuterated Analogs

2-Nitrobenzoic Acid :

- Solubility and Mass Transfer : The mass transfer coefficient in water at 303 K is 1.20 × 10⁻³ s⁻¹ , which increases significantly (up to 9.50-fold ) in the presence of hydrotropes like sodium acetate, citric acid, or nicotinamide .

- Applications : Used in biochemical assays, such as the quantification of sulfhydryl groups via Ellman’s reagent (5,5′-dithio-bis(2-nitrobenzoic acid)) .

4-Nitrobenzoic Acid :

Deuterated Analogs

- 3-Nitrobenzoic-d4 Acid: Molecular Weight: 171.14 g/mol (C₇H₆D₄NO₄) . Applications: Likely employed as an isotopic standard in analytical workflows, similar to 2-nitrobenzoic-D4 acid.

- 4-Nitrobenzoic-2,6-d2 Acid: Molecular Weight: 169.13 g/mol (O₂NC₆H₂D₂COOH) .

Physicochemical Properties

生物活性

2-Nitrobenzoic-D4 acid, a deuterated derivative of 2-nitrobenzoic acid, is a compound of interest in various biochemical and pharmacological studies. Its biological activity has been explored in relation to its effects on cellular processes, potential toxicity, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzoic acid structure, with deuterium isotopes replacing hydrogen atoms. This modification can influence its reactivity and biological interactions.

In Vitro Studies

Research has shown that this compound exhibits various biological activities:

In Vivo Studies

Animal studies have provided insights into the systemic effects of this compound:

- Toxicology : A study involving rats exposed to various doses revealed significant alterations in hematological parameters, such as decreased erythrocyte counts and increased spleen weights at higher concentrations (10,000 - 40,000 ppm) .

- Carcinogenic Potential : Long-term exposure studies suggested potential carcinogenic effects, as evidenced by increased incidences of specific tumors in treated groups compared to controls .

Data Summary

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

- Acute Toxicity Assessment : A study conducted on F344/N rats showed that acute exposure resulted in significant weight loss and organ-specific toxicity, particularly affecting the liver and spleen .

- Chronic Exposure Study : In a two-year study involving mice, chronic exposure led to notable decreases in body weight and alterations in blood parameters, suggesting long-term health risks associated with prolonged use .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to 2-Nitrobenzoic-D4 can interact with cellular pathways leading to oxidative stress and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。